molecular formula C18H22N2O3 B2393474 N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide CAS No. 2361806-08-6

N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide

Cat. No.: B2393474
CAS No.: 2361806-08-6
M. Wt: 314.385
InChI Key: RODJTGLGYDNVEW-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide: is a complex organic compound featuring a spirocyclic oxindole structure. This compound is part of a broader class of indole derivatives, which are known for their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4’-oxane]-1-ylethyl)prop-2-enamide is unique due to its specific combination of a spirocyclic oxindole structure and the presence of both N-methyl and prop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-16(21)19(2)12-17(22)20-13-18(8-10-23-11-9-18)14-6-4-5-7-15(14)20/h3-7H,1,8-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODJTGLGYDNVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC2(CCOCC2)C3=CC=CC=C31)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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